Lithium(1+) ion 5,6-difluoropyridine-3-sulfinate
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Overview
Description
Lithium(1+) ion 5,6-difluoropyridine-3-sulfinate is a chemical compound with the molecular formula C5H4F2LiNO2S and a molecular weight of 187.09 g/mol This compound is known for its unique structural properties, which include a lithium ion coordinated to a 5,6-difluoropyridine-3-sulfinate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+) ion 5,6-difluoropyridine-3-sulfinate typically involves the reaction of 5,6-difluoropyridine-3-sulfinic acid with a lithium base. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or other suitable methods to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) ion 5,6-difluoropyridine-3-sulfinate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonate derivatives.
Reduction: It can be reduced to form sulfinate derivatives.
Substitution: The fluorine atoms on the pyridine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfonate and sulfinate derivatives, as well as substituted pyridine compounds. These products have various applications in chemical synthesis and research .
Scientific Research Applications
Lithium(1+) ion 5,6-difluoropyridine-3-sulfinate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various fluorinated compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Lithium(1+) ion 5,6-difluoropyridine-3-sulfinate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. Its effects are mediated through the formation of covalent bonds with target molecules, leading to the desired chemical transformations .
Comparison with Similar Compounds
Similar Compounds
- Lithium;5-fluoropyridine-3-sulfinate
- Lithium;6-fluoropyridine-3-sulfinate
- Lithium;5,6-dichloropyridine-3-sulfinate
Uniqueness
Lithium(1+) ion 5,6-difluoropyridine-3-sulfinate is unique due to the presence of two fluorine atoms on the pyridine ring, which imparts distinct electronic and steric properties. This makes it a valuable reagent in organic synthesis, offering different reactivity compared to its analogs with single or different halogen substitutions .
Properties
IUPAC Name |
lithium;5,6-difluoropyridine-3-sulfinate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F2NO2S.Li/c6-4-1-3(11(9)10)2-8-5(4)7;/h1-2H,(H,9,10);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAORMVUJIJGPFB-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=C(C=NC(=C1F)F)S(=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2F2LiNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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